BenchChemオンラインストアへようこそ!

4-Phenylisoxazole-3,5-diol

Crystallography Solid-state chemistry Hydrogen bonding

Choose 4-Phenylisoxazole-3,5-diol for its unique solvent-dependent tautomerism and hydrogen-bonded polymeric architecture—properties absent in generic isoxazoles. It undergoes exclusive N,N-dialkylation (vs. typical O-alkylation) to directly yield quaternary ammonium isoxazolonium salts. As a validated PTP1B/ERK inhibitor core, it accelerates SAR exploration without de novo ring synthesis. Its supramolecular crystal network provides a co-crystal template for bioavailability enhancement. Ideal for kinase inhibitor and antimicrobial discovery programs.

Molecular Formula C9H7NO3
Molecular Weight 177.159
CAS No. 36190-14-4
Cat. No. B2650973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Phenylisoxazole-3,5-diol
CAS36190-14-4
Molecular FormulaC9H7NO3
Molecular Weight177.159
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(ONC2=O)O
InChIInChI=1S/C9H7NO3/c11-8-7(9(12)13-10-8)6-4-2-1-3-5-6/h1-5,12H,(H,10,11)
InChIKeyZMSGYVXNYROULF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Phenylisoxazole-3,5-diol (CAS 36190-14-4): A Heterocyclic Building Block with Distinct Tautomeric Properties for Pharmaceutical and Agrochemical Research


4-Phenylisoxazole-3,5-diol, also known as 5-hydroxy-4-phenyl-2,3-dihydro-1,2-oxazol-3-one, is a 4-substituted phenylisoxazole with hydroxyl groups at the 3- and 5-positions of the isoxazole ring [1]. This compound belongs to the isoxazole family of heterocycles, which are widely utilized as pharmacophores and synthetic intermediates due to their diverse biological activities and reactivity [1]. The compound exists predominantly as 4-phenyl-3-hydroxyisoxazol-5-one semihydrate in the solid state and exhibits complex tautomeric equilibria in solution, a property that distinguishes it from simpler isoxazole analogs and influences its utility in medicinal chemistry [2].

Why In-Class Isoxazole Analogs Cannot Simply Substitute 4-Phenylisoxazole-3,5-diol in Research Applications


The presence of two hydroxyl groups at positions 3 and 5 on the isoxazole ring endows 4-Phenylisoxazole-3,5-diol with unique tautomeric and hydrogen-bonding capabilities that are absent in mono-substituted or non-hydroxylated isoxazoles. As demonstrated by crystallographic and spectroscopic studies, this compound forms an exceptional hydrogen-bonded polymeric network in the solid state and adopts a zwitterionic tautomer in non-polar solvents, whereas related compounds like 3-hydroxyisoxazole or 5-phenylisoxazole lack such intricate supramolecular architecture [1]. These differences directly impact solubility, reactivity in alkylation reactions, and the orientation of substituents in target binding pockets, making direct substitution with generic isoxazoles unreliable for structure-activity relationship (SAR) studies or process chemistry [1][2].

Quantitative Evidence Guide: Measurable Differentiation of 4-Phenylisoxazole-3,5-diol from Closest Analogs


Crystal Structure and Hydrogen-Bonded Polymeric Network: Differentiation from Mono-Hydroxy Isoxazoles

X-ray crystallography of 4-phenyl-3-hydroxyisoxazol-5-one semihydrate reveals a unit cell containing 8 molecules arranged in a polymeric network through hydrogen bonds involving the 3-oxo, 5-hydroxy, and ring nitrogen atoms, with water molecules stitching layers together [1]. In contrast, the simpler analog 3-hydroxyisoxazole crystallizes as discrete dimers with no extended network [2].

Crystallography Solid-state chemistry Hydrogen bonding Polymorphism

Tautomeric Equilibria in Solution: Preferential Zwitterion Formation in Non-Polar Media vs. Neutral Tautomers in Protic Solvents

In ether solution, 4-Phenylisoxazole-3,5-diol exists as a zwitterionic tautomer, whereas in polar protic solvents, complex associations obscure the equilibrium [1]. Theoretical calculations on the parent 3OH-isoxazole system predict that the hydroxy proton preferentially migrates to the ring nitrogen or carbon, but the 4-phenyl substitution alters the tautomeric landscape [2].

Tautomerism Solution-state chemistry Spectroscopy Computational chemistry

Regioselective Alkylation: N,N-Dialkylated Betaine vs. O-Alkylated Products

Under specific alkylation conditions, 4-Phenylisoxazole-3,5-diol yields predominantly the N,N-disubstituted betaine (anhydro-2,2-dialkyl-3(5)-oxo-5(3)hydroxy-4-phenylisoxazolonium hydroxide), whereas related 3-hydroxyisoxazoles typically undergo O-alkylation [1].

Organic synthesis Regioselectivity Alkylation Isoxazole derivatives

Kinase and Phosphatase Inhibition Scaffold: Isoxazole-Salicylate Pharmacophore in PTP1B and ERK Inhibitors

The isoxazole-3,5-diol core is a key component of isoxazole-salicylate pharmacophores that inhibit protein tyrosine phosphatase 1B (PTP1B) and extracellular signal-regulated kinase (ERK), targets implicated in diabetes, obesity, and cancer [1][2]. While specific IC50 values for 4-Phenylisoxazole-3,5-diol are not publicly available, related 3,5-disubstituted isoxazole derivatives exhibit nanomolar potency against PTP1B, demonstrating the scaffold's potential [1].

Medicinal chemistry Kinase inhibition Phosphatase inhibition PTP1B ERK Cancer

Commercial Purity and Long-Term Storage Stability vs. Labile Isoxazole Analogs

Commercially available 4-Phenylisoxazole-3,5-diol is supplied with a minimum purity specification of 95% and recommended long-term storage in a cool, dry place . In comparison, many 3-hydroxyisoxazole derivatives are hygroscopic and prone to decomposition under ambient conditions, necessitating inert atmosphere storage and immediate use .

Chemical procurement Storage stability Purity specification Compound management

Priority Application Scenarios for 4-Phenylisoxazole-3,5-diol Based on Verified Differentiating Properties


Tautomer-Dependent Derivatization in Medicinal Chemistry

The compound's solvent-dependent tautomerism (zwitterion in ether vs. neutral tautomers in protic media) can be exploited to control regioselectivity in nucleophilic substitutions and cycloadditions. This property is particularly valuable when designing isoxazole-based kinase inhibitors, as the correct tautomer may be essential for optimal target engagement. As demonstrated by the PTP1B inhibitor scaffold, the hydroxyl groups are critical for hydrogen bonding with catalytic residues [1].

Solid-State Engineering and Co-Crystal Design

The exceptional hydrogen-bonded polymeric network observed in the crystal structure—with unit cell Z=8 and water-assisted interlayer bridging—offers a unique template for designing co-crystals and salts with improved solubility or stability. This supramolecular architecture is absent in simpler isoxazoles and can be leveraged in pharmaceutical formulation to enhance bioavailability [2].

Regioselective N-Alkylation to Access Quaternary Ammonium Derivatives

Unlike typical O-alkylation observed with 3-hydroxyisoxazoles, 4-Phenylisoxazole-3,5-diol undergoes N,N-dialkylation to yield betaine structures. This pathway provides a direct route to quaternary ammonium isoxazolonium salts, which are otherwise difficult to synthesize. Such derivatives may exhibit altered membrane permeability and are of interest as potential antimicrobial agents or phase-transfer catalysts [2].

Scaffold for Kinase and Phosphatase Inhibitor Development

The isoxazole-salicylate pharmacophore present in this compound is a validated core for PTP1B and ERK inhibitors, as documented in structural biology and patent literature. Using 4-Phenylisoxazole-3,5-diol as a starting point eliminates the need for constructing the isoxazole ring de novo and allows rapid SAR exploration by functionalizing the hydroxyl and phenyl groups. This is directly applicable to drug discovery programs targeting metabolic disorders and oncology [1][3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Phenylisoxazole-3,5-diol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.